Eupalinolide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

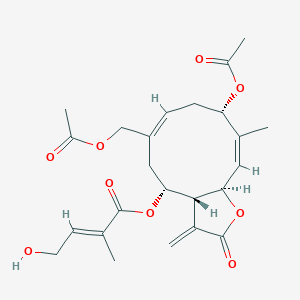

[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19-,20+,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-IAQZCCQJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Biological Activity of Eupalinolide B from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum, has demonstrated significant potential as a therapeutic agent. Possessing noteworthy anti-cancer and anti-inflammatory properties, this natural product has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its impact on key signaling pathways, including Reactive Oxygen Species (ROS) generation, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. All quantitative data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized through detailed diagrams.

Discovery and Isolation of this compound

This compound is a naturally occurring sesquiterpenoid lactone found in the plant Eupatorium lindleyanum[1][2]. Its isolation involves a multi-step process beginning with the extraction from the plant's aerial parts, followed by solvent partitioning and chromatographic purification.

Experimental Protocol: Extraction and Solvent Partitioning

The initial extraction of this compound from Eupatorium lindleyanum is achieved through ethanol extraction followed by a systematic solvent partitioning process to separate compounds based on their polarity.

Materials:

-

Dried and powdered aerial parts of Eupatorium lindleyanum

-

95% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

n-Butanol

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

The dried and powdered aerial parts of Eupatorium lindleyanum are subjected to extraction with 95% ethanol.

-

The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then suspended in deionized water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which contains this compound, is collected and concentrated for further purification.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC) Purification

A highly efficient method for the preparative isolation and purification of this compound is High-Speed Counter-Current Chromatography (HSCCC)[1][2].

Instrumentation and Reagents:

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water

Procedure:

-

Solvent System Preparation: A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a 1:4:2:3 (v/v/v/v) ratio[1][2]. The mixture is thoroughly equilibrated in a separatory funnel, and the two phases are separated.

-

HSCCC Operation:

-

The HSCCC column is first filled with the upper phase as the stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 900 rpm), and the lower phase is pumped into the column as the mobile phase at a defined flow rate (e.g., 2.0 mL/min)[2].

-

-

Sample Injection: The n-butanol fraction obtained from the solvent partitioning step is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored (e.g., at 254 nm), and fractions are collected based on the chromatogram. The purity of the collected fractions containing this compound is determined by HPLC.

Quantitative Data: Yield and Purity

The HSCCC purification method yields this compound with high purity. The following table summarizes the results from a representative preparative separation[1][2].

| Starting Material | Amount of Starting Material | Compound | Yield (mg) | Purity (%) |

| n-Butanol fraction of E. lindleyanum | 540 mg | This compound | 19.3 | 97.1 |

| Eupalinolide A | 17.9 | 97.9 | ||

| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 | 91.8 |

Structural Characterization

The chemical structure of this compound is confirmed using spectroscopic methods, primarily Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data from the original isolation papers are limited, the use of these techniques is consistently reported for structural elucidation[1][2].

Biological Activity and Signaling Pathways

This compound exhibits potent biological activities, particularly in the context of cancer and inflammation. Its mechanisms of action involve the modulation of several key cellular signaling pathways.

Regulation of Reactive Oxygen Species (ROS)

This compound has been shown to induce the generation of Reactive Oxygen Species (ROS) in cancer cells, a mechanism that contributes to its anti-tumor effects[3][4][5].

Cell Culture and Treatment:

-

Human cancer cell lines (e.g., pancreatic cancer cells, hepatic carcinoma cells) are cultured under standard conditions[3][5].

-

Cells are treated with varying concentrations of this compound for specified time periods.

ROS Measurement:

-

After treatment, cells are incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microscope.

Inhibition of NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival[6].

Cell Culture and Stimulation:

-

Macrophage cell lines (e.g., Raw264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound[6].

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, IκBα, phospho-p65, and p65, followed by incubation with secondary antibodies[6].

-

Protein bands are visualized and quantified.

Immunofluorescence for p65 Nuclear Translocation:

-

Treated cells are fixed and permeabilized.

-

Cells are incubated with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody[6].

-

The subcellular localization of p65 is visualized using a fluorescence microscope to assess its translocation from the cytoplasm to the nucleus.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis, is also modulated by this compound[7][8]. Specifically, the activation of the JNK isoform has been observed[7].

Cell Culture and Treatment:

-

Cancer cell lines are treated with this compound as described previously.

Western Blot Analysis:

-

Cell lysates are analyzed by Western blot using antibodies specific for the phosphorylated (activated) and total forms of key MAPK proteins, including JNK, ERK, and p38.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and the signaling pathways it modulates.

References

- 1. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Whitepaper on its Anti-Cancer Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anti-cancer properties.[1] This technical document provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on various cancer cells. The core mechanisms include the induction of multiple forms of programmed cell death—notably apoptosis, cuproptosis, and ferroptosis—driven by the generation of reactive oxygen species (ROS) and disruption of metal ion homeostasis.[1][2][3][4] Furthermore, this compound modulates critical signaling pathways, including the ROS-ER-JNK and NF-κB pathways, and induces cell cycle arrest, collectively inhibiting cancer cell proliferation, migration, and invasion.[1][5] This whitepaper consolidates quantitative data, details key experimental protocols, and provides visual diagrams of the principal signaling pathways to serve as a comprehensive resource for oncology researchers and drug development professionals.

Introduction

Primary hepatic carcinoma and pancreatic cancer are among the most lethal malignancies worldwide, with limited effective therapeutic options and poor survival rates.[1][2] The significant side effects and acquired resistance associated with standard chemotherapies necessitate the exploration of novel therapeutic agents.[1] Natural products have historically been a rich source of anti-cancer compounds, with drugs like paclitaxel and camptothecin being prime examples.[2] this compound (EB) is a sesquiterpene lactone derived from Eupatorium lindleyanum DC., a plant used in traditional medicine.[1] Recent studies have illuminated its potent anti-tumor activities against several cancers, including pancreatic, hepatic, and laryngeal cancer, positioning it as a compound of high interest for further preclinical and clinical investigation.[1][2][6] This document synthesizes the current understanding of its multifaceted mechanism of action.

Core Mechanisms of Action

This compound's anti-cancer activity is not mediated by a single pathway but rather by a network of interconnected cellular events, primarily revolving around the induction of oxidative stress and disruption of metal ion homeostasis.

Induction of Reactive Oxygen Species (ROS) and Programmed Cell Death

A central mechanism of this compound is its ability to elevate intracellular levels of Reactive Oxygen Species (ROS).[2][4] This ROS accumulation serves as a primary stress signal that triggers multiple downstream cell death pathways.

-

Cuproptosis: this compound has been shown to disrupt copper homeostasis in pancreatic cancer cells.[2][4] It induces a significant increase in intracellular copper levels, which leads to a novel form of regulated cell death known as cuproptosis.[2] This process is initiated by the binding of excess copper to lipoylated proteins in the mitochondria, causing their aggregation and the subsequent destabilization of iron-sulfur cluster proteins, ultimately leading to cell death.[2] FDX1, a key regulator of protein lipoylation, is critical for EB-mediated cytotoxicity, as its knockdown reverses the induced cell death.[2] this compound treatment also leads to an increase in Heat Shock Protein 70 (HSP70) and a decrease in Lipoic Acid Synthetase (LIAS), further implicating the disruption of protein lipoylation in its mechanism.[2]

-

Ferroptosis: In hepatic carcinoma cells, this compound induces ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1] Transmission electron microscopy of cells treated with this compound revealed smaller mitochondria with increased membrane density, a morphological hallmark of ferroptosis.[1] The induction of ferroptosis is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[1] Inhibition of HO-1 was found to rescue the EB-induced cell death.[1]

-

Apoptosis: this compound is also a potent inducer of apoptosis.[2][4][5] This is often linked to the generation of ROS and can occur alongside other cell death mechanisms. In pancreatic cancer, for instance, this compound induces apoptosis in addition to disrupting copper homeostasis.[2][4]

The interplay between these ROS-driven cell death mechanisms highlights a multi-pronged attack on cancer cell viability.

Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by interfering with several critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

-

ROS-ER-JNK Pathway: In hepatic carcinoma, the anti-migratory effects of this compound are linked to the activation of the ROS-ER-JNK signaling pathway.[1] The accumulation of ROS induces stress in the endoplasmic reticulum, which in turn activates c-Jun N-terminal kinase (JNK).[1] Western blot analysis confirmed a prominent activation of phosphorylated JNK (p-JNK) in cells treated with this compound, and suppression of the JNK pathway reversed the compound's anti-migratory effects.[1]

References

- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Eupalinolide B: A Technical Guide

Introduction

Eupalinolide B is a sesquiterpene lactone, a natural compound that can be isolated from plants of the Eupatorium genus, such as Eupatorium lindleyanum.[1][2] As a member of a well-regarded class of bioactive molecules, this compound has been the subject of initial biological screenings to determine its therapeutic potential. This document provides a comprehensive overview of the preliminary in vitro and in vivo studies conducted to evaluate its biological activities, focusing on its anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented for researchers and professionals in drug development.

Summary of Biological Activities

Initial screenings have revealed that this compound exhibits a range of biological effects, primarily centered around anticancer and anti-inflammatory activities. The compound has been shown to induce apoptosis (programmed cell death), promote autophagy, and elevate reactive oxygen species (ROS) in various cell lines.[1] Its mechanisms of action involve the regulation and inhibition of key signaling pathways, including NF-κB, MAPKs, and GSK-3β/β-catenin.[1]

Key Reported Activities:

-

Anticancer Activity: this compound has demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines, including pancreatic, liver, and laryngeal cancers.[1][3][4][5] It can induce cell cycle arrest, apoptosis, and a form of iron-dependent cell death known as ferroptosis.[3][4]

-

Anti-inflammatory Effects: The compound has been shown to alleviate conditions such as rheumatoid arthritis, acute lung injury, and periodontitis.[1][2][6] This is achieved primarily through the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7]

-

Neurological Effects: Studies have indicated that this compound may relieve depression and promote the proliferation of nerve cells.[1]

Data Presentation: Quantitative Analysis

The anti-proliferative activity of this compound and its derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for cytotoxicity.

Table 1: Cytotoxicity (IC50) of this compound in Laryngeal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| TU686 | 6.73 |

| TU212 | 1.03 |

| M4e | 3.12 |

| AMC-HN-8 | 2.13 |

| Hep-2 | 9.07 |

| LCC | 4.20 |

| (Data sourced from a study on laryngeal cancer cells)[5] |

Table 2: Cytotoxicity (IC50) of Related Eupalinolides in Other Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| Eupalinolide J | PC-3 | Prostate | 72 hr | 2.89 ± 0.28 |

| Eupalinolide J | DU-145 | Prostate | 72 hr | 2.39 ± 0.17 |

| Eupalinolide O | MDA-MB-468 | Breast | 72 hr | 1.04 |

| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 24 hr | 10.34 |

| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 48 hr | 5.85 |

| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 72 hr | 3.57 |

| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 24 hr | 11.47 |

| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 48 hr | 7.06 |

| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 72 hr | 3.03 |

| (Data compiled from studies on Eupalinolide J and O)[8][9][10] |

Experimental Protocols

This section details the standard methodologies used in the initial screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This assay is fundamental for assessing the anti-proliferative effects of a compound on cancer cells.

-

Objective: To determine the concentration- and time-dependent cytotoxic effects of this compound.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MiaPaCa-2, PANC-1 for pancreatic cancer; SMMC-7721, HCCLM3 for liver cancer) are seeded into 96-well plates at a density of approximately 2 x 10³ to 5 x 10³ cells per well and cultured overnight.[8][10]

-

Compound Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various final concentrations (e.g., 0 to 24 µM).[1][3] A control group receives only DMSO. Cells are incubated for different time points (e.g., 24, 48, 72 hours).[8][9][10]

-

Reagent Addition: After incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) or a Cell Counting Kit-8 (CCK-8) solution is added to each well.[3][8] The plates are incubated for an additional 4 hours.

-

Measurement: The resulting formazan crystals (in the MTT assay) are dissolved in DMSO. The optical density (absorbance) is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[8] Cell viability is calculated as a percentage relative to the control group.

-

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Objective: To determine if cell death induced by this compound occurs via apoptosis.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound at specified concentrations for a set duration (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) or 7-AAD are added to the cell suspension, which is then incubated in the dark.[9]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, apoptotic, necrotic) are quantified based on their fluorescence signals. A significant increase in the Annexin V-positive population indicates the induction of apoptosis.[9]

-

Cell Migration Assay (Wound-Healing Assay)

This assay assesses the effect of a compound on cell motility.

-

Objective: To evaluate the inhibitory effect of this compound on cancer cell migration.

-

Methodology:

-

Monolayer Culture: Cells are grown in a culture dish to form a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound at various concentrations.[5]

-

Imaging and Analysis: The wound area is photographed at different time points (e.g., 0 and 48 hours). The rate of wound closure is measured to determine the extent of cell migration. A delay in closure compared to the control indicates an inhibitory effect.[5]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Objective: To investigate the molecular mechanism of this compound by measuring changes in protein expression levels.

-

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the lysates is determined.

-

Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-JNK, NF-κB p65, Caspase-3) followed by incubation with secondary antibodies conjugated to an enzyme.[3][7]

-

Detection: The protein bands are visualized using a chemiluminescence detection system, and their intensity is quantified.

-

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Experimental Workflow

The diagram below outlines a typical workflow for the initial biological screening of a natural compound like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Sesquiterpenoid Lactone with Potent Anti-Cancer Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eupalinolide B is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Extracted from plants of the Eupatorium genus, this compound has emerged as a promising candidate in oncology research due to its potent cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing oxidative stress, modulating key signaling pathways involved in cell survival and proliferation, and promoting programmed cell death. Its activities include the induction of apoptosis and the promotion of autophagy.[1] Furthermore, it has been shown to regulate the GSK-3β/β-catenin pathway, target UBE2D3 and TAK1, activate the ROS-ER-JNK pathway, and inhibit the NF-κB and MAPKs signaling cascades.[1]

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating significant inhibitory activity.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound highlight its potent cytotoxic effects against a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| TU686 | Laryngeal Cancer | 6.73 | [2] |

| TU212 | Laryngeal Cancer | 1.03 | [2] |

| M4e | Laryngeal Cancer | 3.12 | [2] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [2] |

| Hep-2 | Laryngeal Cancer | 9.07 | [2] |

| LCC | Laryngeal Cancer | 4.20 | [2] |

| MiaPaCa-2 | Pancreatic Cancer | Varies (0-10 µM) | [1][3] |

| PANC-1 | Pancreatic Cancer | Varies (0-10 µM) | [1][3] |

| PL-45 | Pancreatic Cancer | Varies (0-10 µM) | [3] |

| SMMC-7721 | Hepatic Carcinoma | Varies (6-24 µM) | [1] |

| HCCLM3 | Hepatic Carcinoma | Varies (6-24 µM) | [1] |

| RAW264.7 | Macrophage (NO prod.) | 2.24 | [1] |

In Vitro Cell Migration Inhibition

This compound has been shown to significantly inhibit the migration of hepatic carcinoma cells.

| Cell Line | Treatment (µM) | Migration Rate Decrease (%) | Citation |

| SMMC-7721 | 12 | 38.29 ± 0.49 | [5] |

| SMMC-7721 | 24 | 38.48 ± 0.84 | [5] |

| HCCLM3 | 12 | 43.83 ± 1.08 | [5] |

| HCCLM3 | 24 | 53.22 ± 0.36 | [5] |

In Vivo Tumor Growth Inhibition

In animal models, this compound has demonstrated significant suppression of tumor growth.

| Cell Line (Xenograft) | Treatment (mg/kg) | Outcome | Citation |

| SMMC-7721 or HCCLM3 | 25 - 50 | Significant reduction in tumor volume and weight | [1][5] |

| TU212 | Not specified | Significant suppression of tumor growth | [2] |

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is linked to its ability to modulate several critical signaling pathways.

ROS-ER-JNK Signaling Pathway

This compound induces the generation of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress and subsequent activation of the JNK signaling pathway. This cascade ultimately contributes to apoptosis.

Caption: this compound-induced ROS-ER-JNK signaling pathway.

NF-κB Signaling Pathway

This compound inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.

Caption: Inhibition of the NF-κB pathway by this compound.

STAT3 Signaling Pathway

Eupalinolide J, a related compound, has been shown to inhibit the STAT3 signaling pathway, which is also a potential target for this compound. This inhibition leads to reduced expression of downstream targets involved in cell proliferation and survival.

Caption: Putative inhibition of the STAT3 pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., 2 x 10³ cells/well) in 96-well plates and incubate for 24 hours.[6]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[7]

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[7]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.[7]

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This technique is employed to detect the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Cell Lysis: Lyse this compound-treated and control cells in lysis buffer to extract total protein.[2]

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65) overnight at 4°C.[2][8]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., SMMC-7721 or HCCLM3) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[5]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound (e.g., 25-50 mg/kg, intraperitoneally) or a vehicle control to the mice on a predetermined schedule (e.g., every 2 days for 3 weeks).[1]

-

Tumor Measurement: Measure the tumor volume at regular intervals.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[3][4]

Transwell Migration Assay

This assay is used to assess the effect of this compound on cancer cell migration.

-

Cell Seeding: Place cancer cells in the upper chamber of a Transwell insert.[9]

-

Treatment: Add this compound to the culture medium.

-

Incubation: Incubate the plate to allow cell migration through the porous membrane of the insert towards a chemoattractant in the lower chamber.[9]

-

Cell Staining: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain like crystal violet.[9]

-

Quantification: Count the number of migrated cells under a microscope.

Conclusion

This compound is a promising sesquiterpenoid lactone with significant anti-cancer potential. Its ability to induce programmed cell death and inhibit key pro-survival signaling pathways in a variety of cancer cell types warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this potent natural compound. Future studies should focus on elucidating its detailed molecular interactions, optimizing its delivery, and evaluating its efficacy in more complex preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]

Eupalinolide B: A Comprehensive Technical Guide for Cancer Research

An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Experimental Protocols

Introduction

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product in oncology research.[1] Extensive preclinical studies have demonstrated its potent anti-cancer activities across a spectrum of malignancies, including pancreatic, hepatic, and laryngeal cancers.[2][3][4] This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its quantitative anti-cancer effects, elucidated mechanisms of action, and detailed experimental protocols to aid researchers in the field of drug discovery and development.

Quantitative Anti-Cancer Activity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following tables summarize the key findings, including IC50 values and in vivo tumor growth inhibition data.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | Assay | IC50 Value | Exposure Time | Citation |

| Pancreatic Cancer | MiaPaCa-2 | CCK8 | Most pronounced effect among Eupalinolide A, B, and O | Not Specified | [5] |

| Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | CCK8 | Significant reduction in viability | 24 h | [1] |

| Laryngeal Cancer | TU686 | Not Specified | 6.73 µM | Not Specified | [4] |

| Laryngeal Cancer | TU212 | Not Specified | 1.03 µM | Not Specified | [4] |

| Laryngeal Cancer | M4e | Not Specified | 3.12 µM | Not Specified | [4] |

| Laryngeal Cancer | AMC-HN-8 | Not Specified | 2.13 µM | Not Specified | [4] |

| Laryngeal Cancer | Hep-2 | Not Specified | 9.07 µM | Not Specified | [4] |

| Laryngeal Cancer | LCC | Not Specified | 4.20 µM | Not Specified | [4] |

| Hepatocarcinoma | SMMC-7721, HCCLM3 | Not Specified | Significant inhibition at 6-24 µM | 24-72 h | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Type | Animal Model | Cell Line | Treatment Dose & Schedule | Key Findings | Citation |

| Pancreatic Cancer | Xenograft mouse model | PANC-1 | Not Specified | Reduced tumor growth and Ki-67 expression. | [2][5] |

| Hepatocarcinoma | Nude mice | SMMC-7721 or HCCLM3 | 25-50 mg/kg; i.p.; every 2 days for 3 weeks | Significantly inhibited tumor volume and weight. | [1][3] |

| Laryngeal Cancer | Xenograft models | TU212 | Not Specified | Significantly suppressed tumor growth and volume. | [4] |

Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that involves the induction of various forms of cell death and the modulation of key signaling pathways.

Induction of Cell Death

-

Apoptosis: this compound has been shown to induce apoptosis in cancer cells.[1] This is a programmed cell death pathway crucial for tissue homeostasis, and its activation is a key strategy for many anti-cancer agents.

-

ROS Generation and Oxidative Stress: A common mechanism of this compound is the elevation of reactive oxygen species (ROS) levels within cancer cells.[1][2] This increase in oxidative stress can damage cellular components and trigger cell death pathways.

-

Cuproptosis: In pancreatic cancer, this compound has been found to disrupt copper homeostasis, leading to a novel form of cell death known as cuproptosis.[2][5] This process is initiated by the accumulation of copper, which leads to the aggregation of mitochondrial lipoylated proteins and the destabilization of iron-sulfur cluster proteins.[5]

-

Ferroptosis: In hepatic carcinoma, this compound induces ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[3]

Modulation of Signaling Pathways

This compound has been reported to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and migration.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell growth and survival. This compound has been shown to modulate the MAPK pathway, particularly through the activation of JNK isoforms in pancreatic cancer.[5]

-

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. This compound has been shown to inhibit the NF-κB pathway.[1]

-

STAT3 Pathway: The STAT3 signaling pathway is often constitutively activated in cancer and plays a crucial role in tumor progression. Eupalinolide J, a related compound, has been shown to inhibit cancer metastasis by promoting STAT3 degradation.[6][7] While direct evidence for this compound is still emerging, the structural similarity suggests a potential for similar activity.

-

ROS-ER-JNK Pathway: In hepatic carcinoma, this compound inhibits cell migration by activating the ROS-ER-JNK signaling pathway.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

Caption: Overview of this compound-induced cellular effects and subsequent cell death pathways.

Caption: this compound signaling in pancreatic cancer.

Caption: this compound signaling in hepatic cancer.

Caption: General experimental workflow for evaluating this compound's anti-cancer effects.

Detailed Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the cited literature to investigate the anti-cancer properties of this compound.

Cell Viability and Proliferation Assays

-

Cell Culture: Cancer cell lines (e.g., PANC-1, MiaPaCa-2, SMMC-7721, HCCLM3, TU212) and normal pancreatic cells (HPNE) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

CCK8/MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Cell viability is assessed using Cell Counting Kit-8 (CCK8) or MTT reagent according to the manufacturer's instructions. Absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.

-

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a designated period (e.g., 2 weeks), the cells are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

-

EdU Staining: To assess DNA synthesis and cell proliferation, cells are treated with this compound and then incubated with 5-ethynyl-2'-deoxyuridine (EdU). The cells are then fixed, permeabilized, and stained with a fluorescent dye that reacts with the incorporated EdU. Proliferating cells are visualized and quantified using fluorescence microscopy.[5]

Cell Migration and Invasion Assays

-

Wound-Healing (Scratch) Assay: Cells are grown to confluence in a 6-well plate, and a scratch is made through the cell monolayer with a pipette tip. The cells are then treated with this compound. The closure of the scratch is monitored and photographed at different time points to assess cell migration.[5]

-

Transwell Invasion Assay: Transwell inserts with a Matrigel-coated membrane are used to assess cell invasion. Cells are seeded in the upper chamber in serum-free media, with or without this compound. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum). After incubation, non-invading cells on the upper surface of the membrane are removed, and the invading cells on the lower surface are fixed, stained, and counted.[5]

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Cells are treated with this compound, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis of Apoptosis-Related Proteins: The expression levels of key apoptosis-related proteins, such as caspases, Bcl-2 family members (Bcl-2, Bax), are determined by western blotting.

In Vivo Xenograft Studies

-

Animal Models: Nude mice are commonly used for in vivo studies.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., SMMC-7721 or HCCLM3) are suspended in a suitable medium and subcutaneously injected into the flanks of the mice.[3]

-

Treatment Regimen: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is typically administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 25-50 mg/kg, every 2 days for 3 weeks).[3]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies against specific markers, such as Ki-67 (a proliferation marker), to assess the in vivo effects of this compound.[5]

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed using a suitable buffer, and the total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., JNK, p-JNK, HO-1, CDK2, Cyclin E1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Extraction and Isolation of this compound

This compound is a natural product isolated from the plant Eupatorium lindleyanum. The extraction and purification process typically involves the following steps:

-

Extraction: The dried plant material is extracted with a solvent such as ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol).

-

Chromatography: The fraction containing this compound is further purified using chromatographic techniques such as high-speed counter-current chromatography (HSCCC). A two-phase solvent system, for instance, composed of n-hexane–ethyl acetate–methanol–water, can be employed for separation.[8][9]

-

Purity and Structure Elucidation: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC). Its chemical structure is confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent in a variety of preclinical models. Its ability to induce multiple forms of programmed cell death and modulate key oncogenic signaling pathways makes it an attractive candidate for further development. Future research should focus on elucidating its detailed molecular targets, optimizing its therapeutic efficacy and safety profile in more advanced preclinical models, and exploring potential combination therapies to enhance its anti-cancer activity. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics from natural sources.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide B: A Comprehensive Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, has emerged as a promising natural product with significant anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular targets and signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Molecular Targets

This compound exerts its biological effects by interacting with a range of molecular targets, leading to the modulation of critical cellular processes. The primary targets identified to date include:

-

Signal Transducer and Activator of Transcription 3 (STAT3): this compound and its analogue, Eupalinolide J, have been shown to inhibit the STAT3 signaling pathway. This inhibition is achieved by promoting the ubiquitin-dependent degradation of the STAT3 protein.[1][2][3][4] The degradation of STAT3, a key transcription factor involved in cell proliferation, survival, and metastasis, is a crucial mechanism behind the anti-tumor activity of this compound.[1][2]

-

Nuclear Factor-kappa B (NF-κB): this compound is a potent inhibitor of the NF-κB signaling pathway.[5] It has been demonstrated to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[5]

-

Lysine-Specific Demethylase 1 (LSD1): this compound has been identified as a novel, reversible inhibitor of LSD1, a histone demethylase that is overexpressed in various cancers.[6] By inhibiting LSD1, this compound leads to an increase in the expression of H3K9me1 and H3K9me2, ultimately suppressing cancer cell proliferation and epithelial-mesenchymal transition (EMT).[6]

-

DEK Oncoprotein: In the context of asthma, this compound targets the DEK protein, promoting its degradation through the E3 ubiquitin ligases RNF149 and RNF170.[7] This action inhibits the RIPK1-PANoptosis pathway, suggesting a potential therapeutic application in inflammatory airway diseases.[7]

-

Ubiquitin-Conjugating Enzyme E2 D3 (UBE2D3) and TGF-β-Activated Kinase 1 (TAK1): this compound has been reported to target UBE2D3 and TAK1, which are upstream regulators of the NF-κB and MAPK signaling pathways.

Key Signaling Pathways

The interaction of this compound with its molecular targets triggers the modulation of several key signaling pathways, leading to a cascade of cellular events that contribute to its therapeutic effects.

STAT3 Signaling Pathway

This compound negatively regulates the STAT3 pathway, a critical mediator of tumorigenesis. By promoting the ubiquitination and subsequent proteasomal degradation of STAT3, this compound effectively downregulates the expression of STAT3 target genes involved in cell cycle progression, apoptosis resistance, and metastasis, such as MMP-2 and MMP-9.[1][4]

NF-κB Signaling Pathway

This compound demonstrates potent anti-inflammatory effects by inhibiting the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and the transcription of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[5]

ROS-Mediated Cell Death Pathways

This compound has been shown to induce multiple forms of regulated cell death, often mediated by the generation of reactive oxygen species (ROS).

-

Ferroptosis and the ROS-ER-JNK Pathway: In hepatic carcinoma, this compound induces ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. This process is linked to the activation of the ROS-Endoplasmic Reticulum (ER) stress-JNK signaling pathway.

-

Apoptosis and the Akt/p38 MAPK Pathway: The analogue Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[8]

-

Cuproptosis: this compound can induce cuproptosis, a novel form of copper-dependent cell death, in pancreatic cancer cells.[9][10] This is associated with increased intracellular copper levels and the generation of ROS.[9][10]

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound and its analogues across various cancer cell lines.

Table 1: IC50 Values of this compound in Laryngeal Cancer Cell Lines [6]

| Cell Line | IC50 (µM) |

| TU686 | 6.73 |

| TU212 | 1.03 |

| M4e | 3.12 |

| AMC-HN-8 | 2.13 |

| Hep-2 | 9.07 |

| LCC | 4.20 |

Table 2: IC50 Values of Eupalinolide O in Triple-Negative Breast Cancer Cell Lines [8]

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MDA-MB-231 | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | 11.47 | 7.06 | 3.03 |

Table 3: IC50 Values of Eupalinolide J in Triple-Negative Breast Cancer Cell Lines [3][11]

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 3.74 ± 0.58 |

| MDA-MB-468 | 4.30 ± 0.39 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets and signaling pathways of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of this compound for desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT reagent (e.g., 20 µL) to each well and incubate for an additional 4 hours.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 550 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.[1]

Western Blotting

Objective: To detect the expression levels of specific proteins in response to this compound treatment.

Protocol:

-

Sample Preparation:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NF-κB p65, anti-IκBα) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a multi-target natural compound with significant potential for the development of novel therapeutics for cancer and inflammatory diseases. Its ability to modulate key signaling pathways such as STAT3 and NF-κB, and to induce various forms of regulated cell death, underscores its multifaceted mechanism of action. This guide provides a comprehensive foundation for further research into the therapeutic applications of this compound and its analogues. Future studies should focus on elucidating the detailed molecular interactions, optimizing its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-EPMC6761301 - Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells <i>via</i> Targeting STAT3 Signaling Pathway. - OmicsDI [omicsdi.org]

Eupalinolide B: A Technical Guide to its Preliminary Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of this compound, focusing on its effects on various cancer cell lines. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the current understanding of its molecular mechanisms of action, including the induction of the ROS-ER-JNK signaling pathway and cuproptosis.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. This compound, a natural sesquiterpene lactone, has demonstrated significant cytotoxic activity against a range of cancer cells, particularly those of laryngeal, pancreatic, and hepatic origin. Its multifaceted mechanism of action, involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of distinct cell death pathways, makes it a compound of considerable interest for further drug development.

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The following table summarizes the reported IC50 values.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Laryngeal Cancer | TU686 | 6.73 | |

| TU212 | 1.03 | ||

| M4e | 3.12 | ||

| AMC-HN-8 | 2.13 | ||

| Hep-2 | 9.07 | ||

| LCC | 4.20 | ||

| Pancreatic Cancer | MiaPaCa-2 | Not explicitly quantified in the provided search results. | |

| PANC-1 | Not explicitly quantified in the provided search results. | ||

| PL-45 | Not explicitly quantified in the provided search results. | ||

| Hepatic Cancer | SMMC-7721 | Not explicitly quantified in the provided search results. | |

| HCCLM3 | Not explicitly quantified in the provided search results. |

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity and mechanism of action of this compound.

Cell Viability Assay (CCK-8/MTT Assay)

The Cell Counting Kit-8 (CCK-8) or MTT assay is a colorimetric assay used to determine cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest cells after treatment with this compound.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, GRP78, CHOP, FDX1, LIAS).

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through multiple signaling pathways. The following diagrams illustrate the key mechanisms identified in preliminary studies.

ROS-ER-JNK Signaling Pathway

This compound induces the production of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in apoptosis.

Caption: this compound-induced ROS-ER-JNK signaling pathway leading to apoptosis.

Cuproptosis Pathway

Recent studies suggest that this compound can induce a novel form of cell death called cuproptosis by disrupting copper homeostasis. This process involves the aggregation of lipoylated mitochondrial proteins.

Caption: Proposed mechanism of this compound-induced cuproptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the preliminary cytotoxic evaluation of this compound.

Caption: General experimental workflow for studying this compound cytotoxicity.

Conclusion and Future Directions

Preliminary studies strongly indicate that this compound is a potent cytotoxic agent against various cancer cell lines, with a particularly pronounced effect on laryngeal cancer cells. Its ability to induce cell death through multiple pathways, including the ROS-ER-JNK axis and the novel mechanism of cuproptosis, highlights its potential as a versatile anticancer compound.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting in-depth studies on its efficacy and safety in preclinical animal models.

-

Exploring potential synergistic effects with existing chemotherapeutic agents.

-

Investigating its activity against a broader range of cancer types.

The continued investigation of this compound is warranted to fully understand its therapeutic potential and to pave the way for its possible clinical application in cancer treatment.

Eupalinolide B: A Dual Modulator of Programmed Cell Death in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising anti-cancer agent with the ability to induce programmed cell death. This technical guide provides an in-depth analysis of the current understanding of this compound's role in inducing apoptosis and its more nuanced and potentially cell-type-specific involvement in autophagy. Recent studies, particularly in pancreatic and hepatic carcinomas, have begun to elucidate the molecular mechanisms through which this compound exerts its cytotoxic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

The pursuit of novel therapeutic agents that can selectively target and eliminate cancer cells remains a cornerstone of oncological research. Programmed cell death, encompassing apoptosis, autophagy, and other regulated cell death pathways, represents a critical target for anti-cancer drug development. This compound has garnered attention for its potent cytotoxic activities against various cancer cell lines. This guide focuses on the intricate roles of this compound in modulating two key forms of programmed cell death: apoptosis and autophagy. While its pro-apoptotic effects are becoming increasingly evident, its influence on autophagy appears to be context-dependent, with recent evidence suggesting a lack of induction in certain cancer types.

This compound and the Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in pancreatic cancer cells. This process is characterized by a series of morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

Signaling Pathways in this compound-Induced Apoptosis

In pancreatic cancer, this compound triggers the intrinsic apoptotic pathway, which is initiated by intracellular stress signals such as an increase in reactive oxygen species (ROS). The elevation of ROS disrupts mitochondrial homeostasis, leading to the activation of initiator and effector caspases.

-

Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS levels in pancreatic cancer cells[1]. ROS are critical signaling molecules that can induce apoptosis by causing damage to cellular components, including mitochondria.

-

Caspase Activation: The induction of apoptosis by this compound is marked by the cleavage, and thus activation, of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase)[1]. Activated caspase-3 proceeds to cleave a variety of cellular substrates, including poly ADP-ribose polymerase (PARP), ultimately leading to the dismantling of the cell.

Quantitative Data on Apoptosis Induction

The pro-apoptotic activity of this compound has been quantified in various cancer cell lines. The following table summarizes key findings.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MiaPaCa-2 | Pancreatic | IC50 | Most pronounced effect among Eupalinolides A, B, and O | [1] |

| PANC-1 | Pancreatic | Apoptosis Induction | Confirmed by flow cytometry and fluorescence imaging | [1] |

| SMMC-7721 | Hepatic | Apoptosis Induction | Not observed | [2] |

| HCCLM3 | Hepatic | Apoptosis Induction | Not observed | [2] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The Role of this compound in Autophagy

The role of this compound in autophagy is less clear and appears to be highly dependent on the cellular context. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It can function as a survival mechanism under stress or as an alternative cell death pathway.

Conflicting Evidence on Autophagy Induction

In contrast to its congeners, Eupalinolide A, which induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway, this compound has been shown to not induce autophagy in the same cancer type[2][3]. Western blot analysis in SMMC-7721 and HCCLM3 hepatic carcinoma cells showed no significant changes in autophagy-related proteins following this compound treatment[2].

This suggests that the structural differences between Eupalinolide A and B may lead to differential engagement of cellular signaling pathways. It is also possible that this compound's potent induction of other cell death pathways, such as apoptosis and ferroptosis, may preclude the activation of autophagy in certain cell types.

Alternative Cell Death Mechanisms: Ferroptosis and Cuproptosis

Recent evidence suggests that this compound's anti-cancer activity is not limited to apoptosis.

-

Ferroptosis: In hepatic carcinoma cells, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides[2]. This is mediated by endoplasmic reticulum (ER) stress and the activation of the ROS-ER-JNK signaling pathway[2].

-

Cuproptosis: In pancreatic cancer, while this compound induces apoptosis, the inability of the pan-caspase inhibitor Z-Vad-FMK to completely reverse cell death suggests the involvement of other mechanisms[1]. The study highlights a disruption in copper homeostasis and suggests a potential role for cuproptosis, a recently discovered form of copper-dependent cell death[1].

Experimental Protocols

Cell Viability Assay (CCK8)

-

Seed pancreatic cancer cells (e.g., MiaPaCa-2) in a 96-well plate at a density of 8,000 cells per well.

-

Culture the cells at 37°C with 5% CO2 for 24 hours.

-

Treat the cells with varying concentrations of this compound.

-

After the desired incubation period, add Cell Counting Kit-8 (CCK8) solution to each well and incubate for a specified time.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Apoptosis Assay (Flow Cytometry)

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, PARP).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in pancreatic cancer, primarily through the generation of ROS and the activation of the intrinsic caspase cascade. Its role in autophagy is less defined and appears to be cell-type specific, with evidence suggesting it does not induce autophagy in hepatic carcinoma. The discovery of its ability to induce ferroptosis and potentially cuproptosis opens new avenues for research into its multi-faceted anti-cancer mechanisms.

Future research should focus on:

-

A more detailed elucidation of the upstream signaling events that lead to ROS production in response to this compound.

-

Investigating the role of this compound in autophagy across a broader range of cancer cell types to clarify its context-dependent effects.

-

Further exploring the mechanisms of this compound-induced ferroptosis and cuproptosis and their potential for therapeutic exploitation.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical models of various cancers.

A comprehensive understanding of these aspects will be crucial for the clinical translation of this compound as a novel therapeutic agent for cancer treatment.

References

- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action in neuronal protection. It details the key signaling pathways modulated by this compound, namely the GSK-3β/β-catenin and USP7/Keap1/Nrf2 pathways, and their roles in mitigating neuronal damage and inflammation. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for in vitro and in vivo models, and presents visual representations of the molecular pathways and experimental workflows to facilitate further research and drug development efforts in the field of neurodegenerative and neurological disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, along with stress-related psychiatric disorders like depression, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and apoptosis. This compound has demonstrated considerable potential in counteracting these detrimental processes. In preclinical studies, it has been shown to alleviate depressive-like behaviors, reduce hippocampal damage, and promote neurogenesis. Furthermore, it exhibits anti-inflammatory effects by inhibiting the activation of microglia, the primary immune cells of the central nervous system. This guide aims to consolidate the existing scientific knowledge on the neuroprotective effects of this compound, providing a comprehensive resource for researchers in the field.